1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group. The nitro and trifluoromethyl groups on the aromatic ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7H,3-6H2 |
InChI Key |
XWFKHEIQFOPBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with the preparation of a tetrahydropyridin-4-ylidene ammonium salt, which undergoes selective reduction at the C=N bond. Lithium aluminium hydride (LiAlH₄) serves as the reducing agent, facilitating hydride transfer to the iminium moiety while preserving the ketone group at the 4-position. This step is critical for maintaining the piperidin-4-one scaffold.
Optimization of Reaction Parameters
Key parameters influencing yield and purity include:
| Parameter | Condition/Value |
|---|---|
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) |
| Solvent | Dry Diethyl Ether |
| Molar Ratio (Agent:Substrate) | 4:1 |
| Temperature | Room Temperature (20–25°C) |
| Reaction Time | 12–24 Hours |
The use of aprotic solvents like diethyl ether minimizes side reactions, while the 4:1 molar ratio ensures complete reduction without over-reduction to amines.
Comparative Analysis with Traditional Methods
Conventional routes to piperidin-4-ones often rely on cyclization of δ-amino ketones or oxidation of piperidines, which struggle with regioselectivity for 2-substituted derivatives. For example:
-
Cyclization Methods : Require high temperatures (>100°C) and suffer from low yields (<30%) due to competing polymerization.
-
Oxidation Routes : Risk over-oxidation of the piperidine ring, leading to lactam byproducts.
In contrast, the patent method achieves ≥70% yield (qualitative) by avoiding these pitfalls, enabling precise substitution at the 2-position through prior functionalization of the tetrahydropyridin-4-ylidene precursor.
Key Reaction Parameters and Conditions
The following table summarizes critical parameters for the reduction step:
Advantages of the Patent Method
-
Regioselective Substitution : Enables introduction of diverse substituents (alkyl, aryl, heteroaryl) at the 2-position via precursor modification.
-
Scalability : The one-pot reduction avoids intermediate isolation, streamlining large-scale production.
-
Byproduct Mitigation : Minimal formation of 4-hydroxypiperidine or diamines (<5% by GC-MS) .
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Hydrolysis: The piperidin-4-one moiety can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines
Scientific Research Applications
Medicinal Chemistry
The presence of the trifluoromethyl group in 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one enhances its lipophilicity, potentially improving its biological activity. This characteristic is particularly relevant in the development of pharmaceutical agents, where increased lipophilicity can lead to better membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural features to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one may exhibit anticancer properties. For instance, studies on histone deacetylase (HDAC) inhibitors have shown that piperidine derivatives can reactivate gene expression and inhibit cancer cell growth . The compound's structural similarities to known HDAC inhibitors suggest it could be explored for similar applications.
Neuropharmacological Potential
The piperidine structure is commonly found in various neuroactive compounds. The potential for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology. Its ability to modulate neurotransmitter activity could lead to developments in treatments for neurological disorders.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies can provide insights into how modifications to the compound's structure affect its efficacy and safety profiles.
Pharmacophore Modeling
Pharmacophore modeling techniques can be employed to identify essential features of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one that are critical for its biological activity. Such models can aid in virtual screening of compound libraries to discover new derivatives with enhanced activity against specific targets, such as cancer cells or enzymes involved in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one, a comparative analysis with similar compounds can be insightful. Below is a table summarizing key features of related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Fentanyl | Opioid analgesic; piperidine derivative | Highly potent analgesic; used clinically |
| 1-Benzylpiperidin-4-one | Piperidine derivative; lacks trifluoromethyl | Less lipophilic; different pharmacological profile |
| Tramadol | Opioid analgesic; structurally distinct | Different mechanism of action; lower potency |
| 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperidin-4-one | Similar structure but with chlorine instead of nitro | Different reactivity and potential applications |
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Research Implications
- Substituent Position : The para-trifluoromethyl and ortho-nitro groups in the target compound likely enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution or catalytic hydrogenation reactions .
- Biological Activity: Piperidin-4-one derivatives are explored for CNS activity due to their ability to cross the blood-brain barrier.
- Synthetic Challenges : Piperazine and piperidine derivatives often require multi-step syntheses, with nitro groups complicating purification due to explosive hazards .
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one, identified by CAS number 1096951-87-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁F₃N₂O₃
- Molecular Weight : 288.22 g/mol
- Structure : The compound features a piperidine ring substituted with a nitro group and a trifluoromethyl group, which may influence its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing a piperidine moiety have demonstrated effectiveness against various bacterial strains. The exact mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Preliminary studies suggest that 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one may possess cytotoxic effects against cancer cell lines. In vitro tests have been conducted to evaluate its antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| CaCo-2 (colon carcinoma) | 12.7 |
| MCF-7 (breast cancer) | 18.5 |
These values indicate moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, compounds with similar structures have been noted for their inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of piperidine compounds, including the target compound, revealing significant cytotoxic effects against multiple tumor cell lines .
- Antimicrobial Testing : In vitro testing against Mycobacterium tuberculosis indicated promising results, suggesting that the compound could serve as a lead for developing new antimycobacterial agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the piperidine structure can enhance biological activity. The presence of electron-withdrawing groups like nitro and trifluoromethyl significantly increases potency .
Toxicological Profile
The safety data indicates that the compound is not classified as harmful by ingestion or skin contact based on current animal models. However, it is advised to minimize exposure due to potential irritants .
Q & A
Q. What are the established synthetic routes for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:
Alkylation/Condensation : Reacting 4-piperidone with 2-nitro-4-(trifluoromethyl)phenyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Characterization : Confirmation via - and -NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups .
Q. How is the compound characterized structurally in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Employ SHELXL for structure solution and refinement, leveraging its robustness for small molecules with nitro and trifluoromethyl groups .
- Validation : Check for residual electron density and R-factors (<5% for high-quality data).
Q. What spectroscopic techniques are critical for identifying impurities in the compound?
Methodological Answer:
- LC-MS : Detects low-abundance impurities using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by the aromatic nitro and trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data caused by dynamic disorder in the trifluoromethyl group?
Methodological Answer: Dynamic disorder in CF₃ groups can lead to ambiguous electron density maps. Strategies include:
- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K) to improve resolution .
- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals if pseudo-symmetry is present .
- DFT Calculations : Compare experimental and computed bond lengths/angles to validate the refined structure .
Q. What experimental designs mitigate side reactions during synthesis of the nitro-substituted piperidinone core?
Methodological Answer: The nitro group’s electron-withdrawing nature can deactivate the aromatic ring, complicating coupling reactions. Solutions include:
- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a benzyl ether) before piperidinone ring formation .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with electron-deficient aryl halides and piperidinone boronic esters .
Q. How do electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electrophilic Reactivity : The nitro group directs electrophilic substitution to the ortho/para positions, while CF₃ enhances lipophilicity and metabolic stability.
- Biological Activity : Use QSAR models to correlate substituent effects (Hammett σ constants) with binding affinity to biological targets (e.g., enzymes or receptors) .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for derivatives of this compound?
Methodological Answer:
- Force Field Optimization : Adjust parameters in molecular docking software (e.g., AutoDock Vina) to account for the strong electron-withdrawing effects of CF₃ and NO₂ .
- Meta-Analysis : Cross-validate results across multiple assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Solubility Testing : Perform phase-solubility studies in buffered solutions (pH 1–10) to account for ionization effects.
- Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify mismatches caused by CF₃’s unique polarity .
Q. Why might NMR spectra show unexpected splitting patterns for the piperidinone ring protons?
Methodological Answer:
- Conformational Analysis : The chair-boat equilibrium of the piperidinone ring can cause splitting. Use variable-temperature NMR (−40°C to 25°C) to slow interconversion and simplify spectra .
Research Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
